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molecular formula C10H14N2O B8352970 1-Isopropyl-1-phenylurea

1-Isopropyl-1-phenylurea

Cat. No. B8352970
M. Wt: 178.23 g/mol
InChI Key: IHTPIECSQCQMRZ-UHFFFAOYSA-N
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Patent
US04578513

Procedure details

A phenylisopropylurea derivative was prepared in accordance with the method of Example 1, as follows: 1.5 parts of N-(p-tolyl)urea was suspended in 3.93 parts of acetonitrile at 55°, and 0.3 parts of p-toluene-sulfonic acid was added. After 1 minute, 4.7 parts of α-methylstyrene were added. The reactants were stirred at 55° C. for 18 hours. After cooling to ambient temperature, 60 parts of hexane was added and the precipitated solid collected, washed with hexane and recrystallized from methylene chloride to afford 2.2 parts of N-(α,α,-dimethylbenzyl)-N'-(p-tolyl)urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([NH:7][C:8]([NH2:10])=[O:9])=[CH:3][CH:2]=1.C(#N)C.[C:15]1(C)[CH:20]=CC(S(O)(=O)=O)=C[CH:16]=1.[CH3:26][C:27]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[CH2:28]>CCCCCC>[C:4]1([N:7]([CH:15]([CH3:20])[CH3:16])[C:8]([NH2:10])=[O:9])[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1.[CH3:26][C:27]([NH:10][C:8]([NH:7][C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)=[O:9])([CH3:28])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)NC(=O)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reactants were stirred at 55° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the precipitated solid collected
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C(=O)N)C(C)C
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)NC(=O)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04578513

Procedure details

A phenylisopropylurea derivative was prepared in accordance with the method of Example 1, as follows: 1.5 parts of N-(p-tolyl)urea was suspended in 3.93 parts of acetonitrile at 55°, and 0.3 parts of p-toluene-sulfonic acid was added. After 1 minute, 4.7 parts of α-methylstyrene were added. The reactants were stirred at 55° C. for 18 hours. After cooling to ambient temperature, 60 parts of hexane was added and the precipitated solid collected, washed with hexane and recrystallized from methylene chloride to afford 2.2 parts of N-(α,α,-dimethylbenzyl)-N'-(p-tolyl)urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([NH:7][C:8]([NH2:10])=[O:9])=[CH:3][CH:2]=1.C(#N)C.[C:15]1(C)[CH:20]=CC(S(O)(=O)=O)=C[CH:16]=1.[CH3:26][C:27]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[CH2:28]>CCCCCC>[C:4]1([N:7]([CH:15]([CH3:20])[CH3:16])[C:8]([NH2:10])=[O:9])[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1.[CH3:26][C:27]([NH:10][C:8]([NH:7][C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)=[O:9])([CH3:28])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)NC(=O)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reactants were stirred at 55° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the precipitated solid collected
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C(=O)N)C(C)C
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)NC(=O)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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